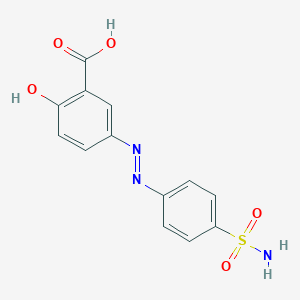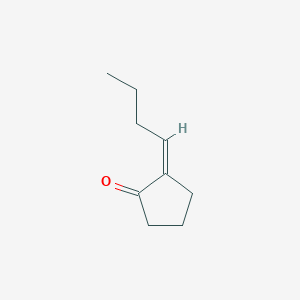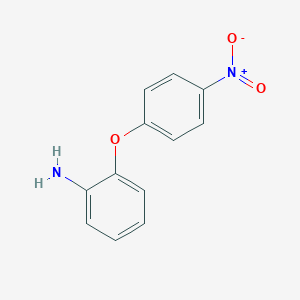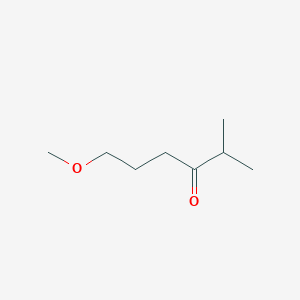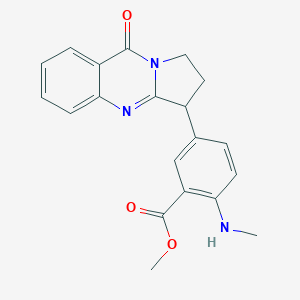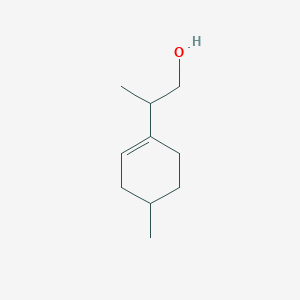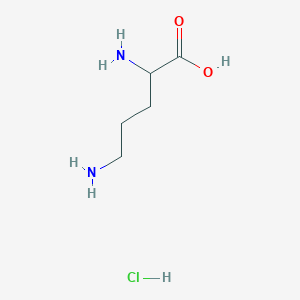
DL-Ornithine hydrochloride
説明
DL-Ornithine hydrochloride, also known as (±)-2,5-Diaminopentanoic acid monohydrochloride, is an amino acid with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 . It is used in peptide synthesis .
Synthesis Analysis
DL-Ornithine monohydrochloride may be used as a starting material in the synthesis of (-)- (1- 2H )putrescine dihydrochloride via enzymatic decarboxylation . A study has shown that DL-Ornithine is readily prepared in a 68% yield by condensing 3-bromopropylphthalimide with ethyl acetamidocyanoacetate and by hydrolyzing the resulting 2-acetamido-2-carbethoxy-5-phthalimidovaleronitrile into DL-ornithine .
Molecular Structure Analysis
The molecular structure of DL-Ornithine hydrochloride is represented by the linear formula NH2(CH2)3CH(CO2H)(NH2) · HCl . The InChI key for DL-Ornithine hydrochloride is GGTYBZJRPHEQDG-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
DL-Ornithine hydrochloride is a white to cream powder . It has a melting point of approximately 233°C . It is soluble in water .
科学的研究の応用
Nutritional Supplementation
DL-Ornithine hydrochloride is used in total parenteral nutrition to support patients who cannot receive feeding normally. Its role is crucial in maintaining nitrogen balance in the body, especially for patients with metabolic disorders .
Urea Cycle Functionality
This compound plays a significant role in the urea cycle , which is the body’s primary mechanism of removing excess nitrogen. By participating in this cycle, DL-Ornithine hydrochloride helps prevent the accumulation of toxic levels of ammonia in the body .
Wound Healing
Research suggests that DL-Ornithine hydrochloride can have wound-healing effects . It is believed to promote collagen synthesis and enhance tissue repair processes, making it valuable in post-surgical recovery and treatment of injuries .
Anabolic Effects
DL-Ornithine hydrochloride is associated with anabolic effects , such as stimulating the release of growth hormone and promoting muscle mass increase. This makes it a compound of interest in bodybuilding and for patients requiring muscle growth stimulation .
Neuroprotective Agent
DL-Ornithine hydrochloride has potential as a neuroprotective agent . It may protect neurons from high levels of ammonia and other neurotoxic substances, which is particularly beneficial in conditions like hepatic encephalopathy .
Polyamine Synthesis
It serves as a precursor for polyamine synthesis , which are compounds involved in cell growth and differentiation. Polyamines like putrescine and spermine synthesized from ornithine are important for cellular functions and have been observed in various types of tumors .
Enzymatic Research
In enzymatic studies, DL-Ornithine hydrochloride is used as a starting material for the synthesis of other compounds, such as putrescine dihydrochloride , through enzymatic decarboxylation. This application is significant in biochemical research involving amino acid metabolism .
作用機序
Target of Action
The primary target of DL-Ornithine hydrochloride is the urea cycle in the liver . It interacts with enzymes such as ornithine transcarbamylase and arginase . These enzymes are crucial for the disposal of excess nitrogen in the body .
Mode of Action
DL-Ornithine hydrochloride is metabolized to L-arginine . L-arginine stimulates the pituitary release of growth hormone . This compound plays a central role in the urea cycle, allowing for the disposal of excess nitrogen . It also acts as a precursor for the synthesis of polyamines such as putrescine and spermine .
Biochemical Pathways
DL-Ornithine hydrochloride is involved in the urea cycle , proline metabolism , and the biosynthesis of creatine and polyamines . It is produced from the splitting off of urea from arginine during the urea cycle . It also serves as a starting point for the synthesis of many polyamines such as putrescine and spermine .
Pharmacokinetics
It is known that it is metabolized to l-arginine, which stimulates the pituitary release of growth hormone . The state of L-arginine in tissues throughout the body can be affected by burns or other injuries .
Result of Action
DL-Ornithine hydrochloride plays a critical role in the production of the body’s proteins, enzymes, and muscle tissue . It enhances the release of growth hormone and is claimed to burn excess body fat . It is also necessary for proper immune function and good liver function .
特性
IUPAC Name |
2,5-diaminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1069-31-4 | |
| Record name | Ornithine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90920541 | |
| Record name | Ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline powder; [Sigma-Aldrich MSDS] | |
| Record name | DL-Ornithine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20677 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
DL-Ornithine hydrochloride | |
CAS RN |
22834-83-9, 1069-31-4, 16682-12-5, 3184-13-2 | |
| Record name | Ornithine, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22834-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine DL-form monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16682-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Diaminopentanoic acid hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1069-31-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ornithine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90920541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-ornithine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-ornithine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What potential application does DL-Ornithine hydrochloride have in radiation dosimetry?
A1: Research suggests that DL-Ornithine hydrochloride rods exhibit a quantifiable response to gamma radiation. [] The intensity of a specific EPR signal within the rods increases proportionally with the absorbed radiation dose, making it a potential material for Electron Paramagnetic Resonance (EPR) dosimetry. [] This could be particularly useful for measuring doses in the range of 0.5 to 50 kGy. []
Q2: How stable is DL-Ornithine hydrochloride under different environmental conditions?
A2: One study indicates that DL-Ornithine hydrochloride rods demonstrate good pre- and post-irradiation stability. [] Additionally, humidity seems to have a negligible effect on the material during irradiation. [] These properties are beneficial for dosimetry applications where consistent performance is crucial.
Q3: Are there specific conditions that can impact the effectiveness of DL-Ornithine hydrochloride as a nutrient source?
A4: Research suggests that the presence of other compounds can influence the utilization of DL-Ornithine hydrochloride. For instance, in a study focusing on Vibrio fetus, DL-Ornithine hydrochloride demonstrated a stimulative effect on both the growth and germination of the bacteria when caramel from glucose was present in the medium. [] This suggests potential interactions between DL-Ornithine hydrochloride and other media components, ultimately affecting its role as a nutrient source.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




